N4,N4-Dimethylbenzene-1,2,4-triamine hcl
Description
Overview of Benzenetriamines in Organic Chemistry Research
Benzenetriamines, a class of aromatic amines featuring three amino groups attached to a benzene (B151609) ring, are significant compounds in the field of organic chemistry. Aromatic amines are characterized as aryl derivatives of ammonia. unacademy.com Due to the presence of lone pair electrons on the nitrogen atoms, these compounds exhibit basic properties, although they are generally weaker bases compared to aliphatic amines because the electron density is delocalized into the aromatic ring. intermediateorgchemistry.co.uk This electronic feature makes the amino groups activating and directs new substituents to ortho and para positions during electrophilic substitution reactions. intermediateorgchemistry.co.ukcsjmu.ac.in
The physical properties of aromatic amines, including triamines, are distinct; they are typically high-boiling liquids or low-melting solids and may have a characteristic odor. whamine.com While their solubility in water is limited, they are generally soluble in organic solvents. unacademy.com The reactivity of their amino groups allows for a variety of chemical transformations, such as salt formation with mineral acids, acylation, and alkylation. csjmu.ac.in This versatility makes benzenetriamines valuable as intermediates and building blocks in the synthesis of more complex molecules, including dyes and polymers. unacademy.com
Structural Classification and Nomenclature of Substituted Phenylenediamines and Benzenetriamines
The classification and nomenclature of substituted phenylenediamines (two amino groups) and benzenetriamines (three amino groups) follow the systematic rules of IUPAC. The positions of the amino groups on the benzene ring are designated by numbers. For benzenetriamines, there are three possible constitutional isomers: benzene-1,2,3-triamine, benzene-1,2,4-triamine (B1199461), and benzene-1,3,5-triamine.
Substituents on the amino groups are denoted by a capital 'N' preceding the name of the substituent. For the compound N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride, the name indicates a benzene-1,2,4-triamine core structure. The "N4,N4-Dimethyl" prefix specifies that two methyl groups are attached to the nitrogen atom at position 4 of the benzene ring. The "hydrochloride" suffix indicates that the compound is a salt formed with hydrochloric acid. csjmu.ac.innih.gov
Below is an interactive table illustrating the classification of these aromatic amines.
| Base Compound | Isomer | Structure | IUPAC Name |
|---|---|---|---|
| Phenylenediamine | ortho | C₆H₄(NH₂)₂ | Benzene-1,2-diamine |
| Phenylenediamine | meta | C₆H₄(NH₂)₂ | Benzene-1,3-diamine |
| Phenylenediamine | para | C₆H₄(NH₂)₂ | Benzene-1,4-diamine |
| Benzenetriamine | vicinal | C₆H₃(NH₂)₃ | Benzene-1,2,3-triamine |
| Benzenetriamine | asymmetric | C₆H₃(NH₂)₃ | Benzene-1,2,4-triamine |
| Benzenetriamine | symmetric | C₆H₃(NH₂)₃ | Benzene-1,3,5-triamine |
Historical Context of Triamine Research and Related Aromatic Systems
The study of aromatic amines has a rich history, deeply intertwined with the development of the synthetic dye industry. unacademy.com A pivotal moment in understanding the chemistry of substituted phenylenediamines came with the work of Casmir Wurster in the late 19th century. He discovered that N,N,N',N'-tetramethyl-p-phenylenediamine could be easily oxidized to form a stable, intensely colored radical cation known as Wurster's Blue. wikipedia.org This discovery, along with the related radical cation Wurster's Red derived from N,N-dimethyl-p-phenylenediamine, demonstrated the unique redox properties of these aromatic systems. wikipedia.org These findings opened new avenues of research into the electronic structure and reactivity of aromatic amines and their potential applications beyond dyes.
Emerging Academic Interest in N4,N4-Dimethylbenzene-1,2,4-triamine Hydrochloride as a Chemical Entity
N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is a chemical compound that is utilized in a variety of scientific research applications. smolecule.com Its value stems from its versatile properties which make it a useful intermediate in fields such as organic synthesis, material science, and the development of pharmaceuticals. smolecule.comsigmaaldrich.com The presence of three amine functionalities, two of which are primary amines (at positions 1 and 2) and one of which is a tertiary amine (at position 4), provides multiple reactive sites for chemical modification. This structural arrangement allows for its use as a precursor in the synthesis of more complex molecular architectures.
While detailed synthetic routes for this specific triamine are not as commonly published as those for related diamines, the preparation of similar structures often involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of N,N-dimethyl-p-phenylenediamine is well-documented and can be achieved through the reduction of p-nitro-N,N-dimethylaniline using various methods, including catalytic hydrogenation. wikipedia.orggoogle.comrasayanjournal.co.in A similar strategy, likely starting from a dinitro- or nitroamino-substituted dimethylaniline, would be a plausible route for the synthesis of N4,N4-Dimethylbenzene-1,2,4-triamine.
The hydrochloride salt form enhances the compound's stability and handling properties. csjmu.ac.in The key physicochemical properties of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride are summarized in the interactive data table below.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N4,N4-dimethylbenzene-1,2,4-triamine;hydrochloride | nih.govsigmaaldrich.com |
| CAS Number | 16058-93-8 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₄ClN₃ | nih.gov |
| Molecular Weight | 187.67 g/mol | nih.govsigmaaldrich.com |
| Physical Form | Yellow to Brown Solid | sigmaaldrich.com |
| Purity | Typically ~95% | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,2,4-triamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11(2)6-3-4-7(9)8(10)5-6;/h3-5H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAOOUDHBWSADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637577 | |
| Record name | N~4~,N~4~-Dimethylbenzene-1,2,4-triamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00637577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16058-93-8 | |
| Record name | NSC88144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~4~,N~4~-Dimethylbenzene-1,2,4-triamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00637577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways to N4,n4 Dimethylbenzene 1,2,4 Triamine Hydrochloride
Precursor Synthesis and Functionalization Strategies
The construction of the N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride molecule hinges on the effective synthesis and functionalization of key precursors. These strategies often involve the introduction and manipulation of amino and nitro groups on a benzene (B151609) ring.
Synthesis via Reduction of Nitro-Substituted Benzene Derivatives
A cornerstone in the synthesis of aromatic amines is the reduction of a nitro group. wikipedia.org This transformation is a reliable method for introducing an amino group onto an aromatic ring and is a critical step in the formation of the triamine structure. The synthesis of the target compound typically proceeds through a key intermediate, N4,N4-dimethyl-2-nitro-1,4-phenylenediamine, which is then reduced to form the final triamine.
The synthesis of this nitro-substituted precursor can be achieved by the nitration of N,N-dimethylaniline, followed by reduction of the resulting 4-nitrodimethylaniline. An alternative approach involves the direct nitration of p-phenylenediamine (B122844), although this can be challenging due to the high reactivity of the diamine, often leading to mixtures of products. chemicalbook.com To control the regioselectivity, protective group chemistry, such as acetylation of the amino groups, can be employed to direct the nitration to the desired ortho position. chemicalbook.com
Catalytic hydrogenation is a widely utilized method for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles compared to chemical reduction methods. This technique involves the use of a metal catalyst and hydrogen gas to facilitate the reduction.
A common approach for the reduction of a nitro-substituted precursor like N,N-dimethyl-4-nitroaniline involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. rasayanjournal.co.in The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere.
| Catalyst | Substrate | Product | Solvent | Conditions | Yield | Reference |
| 10% Pd/C | N1,N1-dimethyl-1,4-nitroaniline | N,N-Dimethyl-1,4-phenylenediamine | Ethanol | H₂, Room Temp, 24h | 95% | rasayanjournal.co.in |
| Raney Nickel | N,N-Dimethyl-4-Nitro Aniline (B41778) | N,N-Dimethyl-1,4-phenylenediamine | Not specified | H₂, 5 kg/cm ², 45°C, 2h | High | google.com |
| CuO/C | p-Nitro-N,N-dimethylaniline | N,N-dimethyl-p-phenylenediamine | Ethanol | Hydrazine (B178648) hydrate (B1144303), 75°C, 5h | 95% | nih.gov |
Another effective catalyst is Raney nickel, which has been successfully used for the reduction of N,N-dimethyl-4-nitroaniline to N,N-dimethyl-1,4-phenylenediamine. google.com The efficiency of the reduction can be influenced by the catalyst loading, with higher loadings generally leading to faster reaction rates. google.com
Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous in certain synthetic contexts, particularly when specific functional groups need to be preserved. These methods typically employ metals in acidic media or other reducing agents.
The Bechamp reduction, using iron filings in acidic water, is a classical method for nitro group reduction. While effective, it generates significant amounts of inorganic waste. google.com A more modern and cleaner approach utilizes hydrazine hydrate in the presence of a catalyst, such as copper on carbon (CuO/C). nih.gov This method has been shown to effectively reduce p-nitro-N,N-dimethylaniline to N,N-dimethyl-p-phenylenediamine with high yields and under relatively mild conditions. nih.gov The reductive metabolism of similar compounds, such as 2-nitro-p-phenylenediamine, has been studied using rat liver fractions, highlighting the biological relevance of such reduction pathways. researchgate.net
Amine Functionalization through Nucleophilic Aromatic Substitution Precursors
Nucleophilic aromatic substitution (SNA_r) provides a powerful tool for introducing amino groups onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups like nitro substituents. researchgate.net This strategy is particularly relevant for the synthesis of precursors to N4,N4-Dimethylbenzene-1,2,4-triamine.
A key synthetic route involves the reaction of a halo-nitrobenzene derivative with an amine. For instance, the synthesis of N,N-dimethyl-p-phenylenediamine can be achieved by reacting 4-chloro-nitrobenzene with N,N-dimethylamine hydrochloride under pressure in a solvent like dimethylformamide (DMF). google.com This reaction proceeds via an SNA_r mechanism where the dimethylamino group displaces the chlorine atom.
| Substrate | Nucleophile | Product | Solvent/Conditions | Yield | Reference |
| 4-chloro-nitro-benzene | N,N dimethyl amine hydrochloride | N,N-Dimethyl-4-Nitro Aniline | DMF, NaHCO₃, 120°C, 20kg/cm² | High | google.com |
| 2,4-dinitrochlorobenzene | Hydrazine | Not specified | Methanol, Acetonitrile (B52724), DMSO | Not specified | researchgate.net |
| Carboxylic acid derivatives | 4-nitro-1,2-phenylenediamine | N,N'-(4-Nitro-1,2-phenylene)diamide derivatives | Not specified | Not specified | rsc.org |
The reactivity in SNA_r reactions is highly dependent on the nature of the leaving group and the solvent. researchgate.net Studies on the reaction of 2,4-dinitrobenzene derivatives with hydrazine have shown that the mechanism can vary depending on these factors. researchgate.net Furthermore, oxidative nucleophilic aromatic amination of nitrobenzenes with lithium salts of arylamines has been demonstrated as a method to form N-aryl-2-nitroanilines. khanacademy.org
Regioselective Amine Introduction Techniques
The synthesis of polysubstituted benzenes with a specific arrangement of functional groups, such as N4,N4-Dimethylbenzene-1,2,4-triamine, requires careful consideration of regioselectivity. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of the incoming group. libretexts.orglibretexts.org
In the context of synthesizing the target triamine, the introduction of the three amino groups at the 1, 2, and 4 positions necessitates a strategic approach. Often, this involves a retrosynthetic analysis to determine the optimal order of substituent introduction. libretexts.orglibretexts.org For example, starting with a para-substituted aniline derivative allows for the introduction of a nitro group at the ortho position, which can then be reduced to an amino group. The inherent directing effects of amino and nitro groups must be leveraged to achieve the desired 1,2,4-substitution pattern.
Electrochemical Synthesis and Mechanistic Investigations of Related Aromatic Amines
Electrochemical methods offer a green and often highly selective alternative for the synthesis of aromatic amines. These methods can avoid the use of harsh reagents and metal catalysts. While specific electrochemical synthesis of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is not widely reported, studies on related aromatic amines provide valuable insights into potential synthetic pathways.
Electrochemical reduction of nitroaromatics is a well-established technique. Mechanistic studies have shown that the reduction proceeds through various intermediates. The electrochemical oxidation of anilines has also been investigated, providing a basis for forming new C-N bonds. These electrochemical approaches could potentially be adapted for the final reduction step of a nitro-substituted precursor or for the direct amination of a suitable benzene derivative to construct the triamine framework.
Controlled-Potential Electrolysis Applications
Controlled-potential electrolysis, also known as potentiostatic coulometry, is a key technique for studying and carrying out the oxidation of N,N-dimethyl-p-phenylenediamine. pineresearch.com This method allows for the precise control of the electrode potential, enabling the selective oxidation of a species in solution. pineresearch.com
Studies have shown that after exhaustive electrolysis of a related compound, p-phenylenediamine, at a controlled potential in an acidic medium, benzoquinone is a major final product. uco.es This suggests a rapid hydrolysis of the intermediate quinone diimine. uco.es
Studies of Radical Cation Intermediates and Disproportionation Reactions
The oxidation of N,N-dimethyl-p-phenylenediamine proceeds through the formation of a stable radical cation, often referred to as Wurster's red. uco.esnih.gov This intermediate is a key species in the subsequent reaction pathways. The formation of this radical cation can be achieved through chemical oxidation or electrochemical methods. nih.govnih.gov
The redox behavior of N,N-dimethyl-p-phenylenediamine (PPD) and its dihydrochloride (B599025) salt has been studied in acetonitrile. The oxidation occurs in two distinct steps, first yielding the N,N-dimethyl-p-semiquinonediimine radical cation (SQDI+), and then the N,N-dimethyl-p-quinonediimine (QDI2+). researchgate.net
A critical aspect of the chemistry of the N,N-dimethyl-p-phenylenediamine radical cation (DMPD•+) is its tendency to undergo disproportionation. This is a reaction where two molecules of the radical cation react with each other, with one being oxidized and the other reduced. The disproportionation of DMPD•+ is reported to be a very fast reaction. nih.gov In this equilibrium, the radical cation can exist in balance with the neutral diamine and the quinonediimine. nih.gov
The electrochemical and reaction data for these intermediates are summarized in the table below.
| Intermediate Species | Formation Process | Key Characteristics | Redox Potential (vs Fc/Fc+) |
| N,N-dimethyl-p-semiquinonediimine (SQDI+) | One-electron oxidation of PPD | Radical cation | -0.200 ± 0.005 V |
| N,N-dimethyl-p-quinonediimine (QDI2+) | Two-electron oxidation of PPD | Di-cation | 0.380 ± 0.010 V |
Optimization of Synthetic Yield and Purity for Research Applications
Currently, detailed information regarding the optimization of synthetic yield and purity for N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride for research applications is not extensively documented in publicly available literature. However, general principles of synthetic optimization would apply. These would include a systematic study of reaction parameters such as solvent, temperature, reaction time, and the molar ratio of reactants. Purification would likely involve techniques such as recrystallization or column chromatography to achieve the desired purity, which is often cited as 95% for commercially available samples. sigmaaldrich.com
Scale-Up Considerations for Academic Research Material Production
Specific studies on the scale-up of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride synthesis for academic research are not readily found in the literature. Scaling up a synthesis from the laboratory bench to produce larger quantities of material for research presents several challenges. These include maintaining consistent reaction conditions, ensuring efficient heat transfer, managing the safe handling of larger quantities of reagents, and developing scalable purification methods. For electrochemical syntheses, scaling up would involve the design of larger electrochemical cells with appropriate electrode materials and configurations to ensure uniform current distribution and efficient mass transport.
Chemical Reactivity and Derivatization Studies of N4,n4 Dimethylbenzene 1,2,4 Triamine Hydrochloride
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of N4,N4-Dimethylbenzene-1,2,4-triamine is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating amino groups. The amino groups, particularly the primary amines at positions 1 and 2, and the dimethylamino group at position 4, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. These groups are ortho- and para-directing.
In the case of N4,N4-Dimethylbenzene-1,2,4-triamine, the directing effects of the three amino groups are complex. The primary amino groups at C1 and C2, and the dimethylamino group at C4 will direct incoming electrophiles to the remaining unsubstituted positions on the ring (C3, C5, and C6). The powerful activating and directing influence of these substituents suggests that reactions such as halogenation, nitration, and sulfonation would proceed under mild conditions. For instance, bromination using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) could be expected to yield mono- or poly-brominated products. nih.gov The precise regioselectivity would be influenced by steric hindrance and the relative activating strength of the amino groups.
Nucleophilic Reactivity of Amino Groups
The primary and tertiary amino groups of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride exhibit characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic centers. The hydrochloride form of the compound implies that one or more of the basic amino groups are protonated. For the free base, N4,N4-Dimethylbenzene-1,2,4-triamine, the primary amino groups at positions 1 and 2 are generally more sterically accessible and are expected to be the primary sites of nucleophilic attack.
The primary amino groups of N4,N4-Dimethylbenzene-1,2,4-triamine can be readily acylated by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. orientjchem.org For example, treatment with acetic anhydride (B1165640) would be expected to yield the corresponding acetamide (B32628) derivatives. researchgate.net The reaction can often be carried out under catalyst-free conditions or in the presence of a base to neutralize the liberated acid. orientjchem.org
Similarly, sulfonylation can be achieved by reacting the triamine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction would lead to the formation of the corresponding sulfonamide derivatives. The primary amino groups are the more likely sites for both acylation and sulfonylation due to their higher reactivity and lower steric hindrance compared to the tertiary dimethylamino group.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Expected Product | Reaction Type |
|---|---|---|
| Acetic Anhydride | N-(2-amino-4-(dimethylamino)phenyl)acetamide and/or N-(2-acetamido-5-(dimethylamino)phenyl)acetamide | Acylation |
The primary amino groups of N4,N4-Dimethylbenzene-1,2,4-triamine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net For instance, the reaction with an aromatic aldehyde like benzaldehyde, typically carried out in a suitable solvent with acid or base catalysis, would yield the corresponding N-benzylidene derivatives. researchgate.net Given the presence of two primary amino groups, the formation of mono- or di-Schiff bases is possible, depending on the stoichiometry of the reactants. These imine derivatives are valuable intermediates in organic synthesis and can possess interesting biological activities. nih.gov
Oxidation Chemistry and Redox Behavior
Phenylenediamines are well-known for their rich redox chemistry, and N4,N4-Dimethylbenzene-1,2,4-triamine is no exception. The presence of multiple electron-donating amino groups makes the molecule susceptible to oxidation. The oxidation can proceed in a stepwise manner, often involving the formation of radical cations and diimines. The N,N-dimethylamino group, in particular, can stabilize the formation of a radical cation, similar to the well-known Wurster's Red, which is the radical cation of N,N-dimethyl-p-phenylenediamine. epa.gov
The electrochemical oxidation of this triamine would likely show multiple oxidation waves, corresponding to the sequential removal of electrons from the different amino groups and the aromatic ring. The exact redox potentials would be influenced by the solvent, pH, and the nature of the electrode used.
Polymerization and Oligomerization Potential as a Monomer
The presence of three reactive amino groups makes N4,N4-Dimethylbenzene-1,2,4-triamine a potential monomer for the synthesis of various polymers. It can act as a trifunctional building block in step-growth polymerization reactions. For example, it could be used in the synthesis of polyamides by reacting it with dicarboxylic acids or their derivatives. The resulting polyamides would be highly branched or cross-linked, potentially leading to materials with high thermal stability and specific mechanical properties.
Furthermore, this triamine could be employed in the formation of other polymer architectures, such as polyimides or polyureas, by reacting with appropriate co-monomers like dianhydrides or diisocyanates, respectively. The incorporation of this monomer would introduce branching and potentially enhance the thermal and chemical resistance of the resulting polymers.
Metal Coordination and Ligand Chemistry
N4,N4-Dimethylbenzene-1,2,4-triamine possesses multiple nitrogen donor atoms, making it an excellent candidate as a ligand in coordination chemistry. The primary amino groups and the tertiary amino group can all potentially coordinate to metal ions. It can act as a chelating ligand, forming stable complexes with a variety of transition metals. The coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. It could potentially act as a bidentate or tridentate ligand. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.
Table 2: Potential Coordination Complexes
| Metal Ion | Potential Geometry | Potential Application |
|---|---|---|
| Copper(II) | Square planar or distorted octahedral | Catalyst, antimicrobial agent |
| Nickel(II) | Square planar or octahedral | Catalyst |
Chelation Properties with Transition Metals
The presence of multiple nitrogen donor atoms in N4,N4-Dimethylbenzene-1,2,4-triamine makes it a potential ligand for the formation of coordination complexes with transition metals. While specific studies on the chelation of this exact compound are not extensively documented in publicly available literature, the behavior of related phenylenediamine and triazole ligands provides significant insights.
The two adjacent primary amine groups (at positions 1 and 2) can act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. The dimethylamino group at the para position (position 4) can also participate in coordination, potentially leading to the formation of polynuclear complexes or acting as a bridging ligand.
The coordinating ability of such ligands is influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the reaction medium. For instance, studies on related triazole ligands have shown that they can act as bidentate ligands, coordinating with metal ions through nitrogen and sulfur or multiple nitrogen atoms to form tetrahedral or square planar complexes. nih.govresearchgate.net
Table 1: Potential Coordination Modes of N4,N4-Dimethylbenzene-1,2,4-triamine with Transition Metals
| Coordination Mode | Description | Potential Metal Ions |
| Bidentate (1,2-diamino) | The two primary amine groups at positions 1 and 2 coordinate to the metal center. | Cu(II), Ni(II), Co(II), Zn(II) |
| Monodentate (4-dimethylamino) | The tertiary amine group at position 4 coordinates to the metal center. | - |
| Bridging Ligand | The ligand coordinates to two or more metal centers, potentially involving all three amine groups. | - |
Note: This table is illustrative and based on the general coordination chemistry of similar ligands. Specific experimental data for N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is not available in the searched literature.
Supramolecular Assembly through Coordination
The principles of supramolecular chemistry, where non-covalent interactions drive the formation of large, well-ordered structures, are applicable to N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride. Coordination-driven self-assembly, utilizing the interactions between the amine groups and metal ions, can lead to the formation of discrete two- and three-dimensional supramolecular architectures. nih.gov
The geometry and directionality of the coordination bonds, dictated by the coordination preferences of the metal ion and the spatial arrangement of the donor atoms in the ligand, play a crucial role in determining the final supramolecular structure. For example, the self-assembly of linear ditopic ligands with cis-protected metal corner units can lead to the formation of molecular triangles. nih.gov While specific examples involving N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride are not reported, its structure suggests potential for the formation of interesting supramolecular assemblies.
Reaction Kinetics and Mechanistic Elucidation
Understanding the kinetics and mechanisms of reactions involving N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is essential for controlling its reactivity and designing new synthetic pathways. Studies on the electrochemical oxidation of related N-substituted p-phenylenediamine (B122844) derivatives have provided valuable mechanistic insights.
The oxidation of these compounds often proceeds through a multi-step process involving the formation of radical cations. For instance, the electrochemical oxidation of some p-phenylenediamines is proposed to follow an ECE mechanism, which involves an initial electron transfer, a chemical step (like deprotonation), and a second electron transfer. The stability and reactivity of the intermediate radical species are influenced by the nature and position of the substituents on the benzene ring.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For N4,N4-Dimethylbenzene-1,2,4-triamine hcl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals unambiguously. The presence of the hydrochloride salt can influence the chemical shifts of nearby protons, particularly the amine groups, due to protonation and changes in electron density.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons.
The aromatic region would display signals for the three protons on the benzene (B151609) ring. orgchemboulder.com Their chemical shifts and coupling patterns are dictated by the substitution pattern (1,2,4-tri-substituted). The electron-donating dimethylamino and amino groups will generally shield the aromatic protons, causing them to appear at a relatively lower chemical shift compared to benzene (7.3 ppm). wisc.edu The proton situated between the two amino groups is expected to be the most shielded. The coupling constants (J-values) between adjacent (ortho) and meta-protons would help in assigning their relative positions. wisc.edu The N-methyl groups, being equivalent, would produce a single, sharp signal integrating to six protons. The protons of the primary amine groups (-NH₂) and the protonated amine hydrochloride would appear as broad signals that can exchange with deuterium (B1214612) upon addition of D₂O. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (C5-H) | ~6.8-7.0 | d | 1H | J_ortho ≈ 8-9 |
| Aromatic H (C6-H) | ~6.5-6.7 | dd | 1H | J_ortho ≈ 8-9, J_meta ≈ 2-3 |
| Aromatic H (C3-H) | ~6.2-6.4 | d | 1H | J_meta ≈ 2-3 |
| N(CH₃)₂ | ~2.8-3.0 | s | 6H | N/A |
| NH₂ and NH⁺ | Variable (broad) | s (broad) | 4H | N/A |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals: six for the aromatic carbons and two for the methyl carbons of the dimethylamino group. The carbons directly attached to the nitrogen atoms (C1, C2, C4) would be significantly influenced by the electron-withdrawing nature of nitrogen, shifting their signals downfield. libretexts.org Carbons not attached to nitrogen would appear at higher field (more shielded). The signal for the methyl carbons will typically appear in the 30-40 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Aromatic) | ~145-150 |
| C2 (Aromatic) | ~135-140 |
| C1 (Aromatic) | ~125-130 |
| C6 (Aromatic) | ~115-120 |
| C5 (Aromatic) | ~110-115 |
| C3 (Aromatic) | ~105-110 |
| N(CH₃)₂ | ~35-45 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, cross-peaks would appear between adjacent aromatic protons, confirming their connectivity on the ring. libretexts.org For instance, the proton at C6 would show a correlation to the proton at C5.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. libretexts.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
HRMS provides a highly accurate measurement of the molecular mass of the parent ion, often to within a few parts per million. This allows for the determination of the elemental formula of N4,N4-Dimethylbenzene-1,2,4-triamine with high confidence. The calculated exact mass of the protonated free base ([M+H]⁺) is compared to the experimentally measured value to confirm the molecular formula, C₈H₁₄N₃⁺.
Table 3: Predicted HRMS Data for N4,N4-Dimethylbenzene-1,2,4-triamine
| Ion | Calculated m/z |
| [C₈H₁₃N₃ + H]⁺ | 152.1182 |
Note: This represents the mass of the protonated free base.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the this compound sample. The liquid chromatograph separates the target compound from any impurities or by-products. The mass spectrometer then provides a mass spectrum for each separated component. A pure sample would ideally show a single chromatographic peak with a mass spectrum corresponding to the target compound. nih.gov This method confirms the identity of the main component and quantifies the level of any impurities present.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for the various functional groups present.
Raman Spectroscopy , in contrast, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
A hypothetical IR and Raman analysis of this compound would focus on identifying the vibrations associated with its key structural features: the aromatic ring, the primary and secondary amine groups, and the dimethylamino group.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H stretch | 3500-3300 |
| N-H bend | 1650-1580 | |
| Secondary Amine (-NH-) | N-H stretch | 3500-3300 |
| N-H bend | 1650-1550 | |
| Aromatic Ring (C₆H₃) | C-H stretch | 3100-3000 |
| C=C stretch | 1625-1450 | |
| C-H out-of-plane bend | 900-675 | |
| Dimethylamino (-N(CH₃)₂) | C-H stretch (in CH₃) | 2975-2850 |
| C-N stretch | 1360-1250 |
This table represents expected ranges for the functional groups present and is not based on experimentally measured data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, UV-Vis spectroscopy is particularly informative about the π-electron system.
The presence of the benzene ring and the amine substituents would be expected to give rise to characteristic absorption bands. The amino groups, being electron-donating, are auxochromes that can cause a bathochromic (red) shift of the π → π* transitions of the benzene ring to longer wavelengths and increase the intensity of the absorption. The protonation of the amine groups in the hydrochloride salt would likely induce a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the ammonium (B1175870) groups is reduced.
A detailed analysis of the UV-Vis spectrum would allow for the determination of the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which are characteristic physical constants for the compound under specific solvent conditions.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal would be mounted and irradiated with a focused beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the unit cell can be constructed, and from this, the exact positions of the atoms can be determined. This would confirm the connectivity of the atoms, the geometry of the benzene ring, and the spatial orientation of the amine and dimethylamino substituents.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding, van der Waals forces, and, in the case of aromatic compounds, π-π stacking. For this compound, the primary and secondary amine groups, as well as the chloride counter-ion, would be expected to participate in a network of hydrogen bonds, which would be a dominant factor in the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and solubility.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, an HPLC method would be developed to determine its purity and to detect any potential impurities from the synthesis or degradation.
An HPLC analysis involves a high-pressure pump that passes a solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between the two phases. A detector, commonly a UV-Vis detector for aromatic compounds, is used to monitor the eluent from the column.
A typical HPLC analysis of this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property for a given set of HPLC conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.
Hypothetical HPLC Parameters:
| Parameter | Value |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is not based on a validated method for this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures, allows for a more efficient separation of complex mixtures. For the analysis of this compound, UPLC provides a powerful tool for its quantification and purity assessment, particularly in complex matrices.
The methodology for analyzing aromatic amines, including this compound, often involves reversed-phase chromatography. This approach uses a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical UPLC method for the analysis of primary aromatic amines would employ a C18 column, which is a common reversed-phase column. acs.org The mobile phase often consists of a gradient mixture of an aqueous solution with an organic modifier, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. acs.org
Detailed research findings have demonstrated the successful application of UPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous determination of multiple primary aromatic amines. nih.govresearchgate.net These methods showcase excellent linearity, with correlation coefficients often exceeding 0.99, and high reproducibility. nih.govresearchgate.net The limits of detection (LODs) for aromatic amines using such methods are typically in the range of low micrograms per liter (µg/L). nih.govresearchgate.net
While specific UPLC data for this compound is not extensively published in public literature, a scientifically sound method can be extrapolated from established methods for similar aromatic amines. The following interactive data table outlines a potential UPLC-MS/MS method for the analysis of this compound.
Table 1: Illustrative UPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (or equivalent) |
| Column Dimensions | 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
The gradient elution would typically start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of the organic mobile phase (B) to elute the compound of interest. A re-equilibration step at the initial conditions is necessary at the end of each run to ensure reproducibility. The retention time for this compound would be determined by running a standard of the pure compound under these conditions. This UPLC methodology provides a robust framework for the accurate and sensitive analysis of this compound.
Theoretical and Computational Chemistry Studies on N4,n4 Dimethylbenzene 1,2,4 Triamine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the electronic structure and behavior of molecules. These methods, particularly those rooted in density functional theory, are pivotal for understanding molecular geometries, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules. DFT calculations for molecules similar to N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride typically employ basis sets like 6-31+G(d,p) to achieve a balance between accuracy and computational cost. Such studies on substituted anilines have demonstrated that substituents significantly influence LUMO energy values, orbital distribution, dipole moment, and electrostatic charges. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
The amine groups in anilines are slightly pyramidalized, with the degree of pyramidalization depending on the nature of the substituents. wikipedia.org Electron-donating groups tend to increase this pyramidalization, while electron-withdrawing groups favor a more planar conformation. wikipedia.org In N4,N4-Dimethylbenzene-1,2,4-triamine, the dimethylamino group and the other amino groups act as electron-donating substituents, influencing the geometry of the benzene (B151609) ring and the nitrogen centers. The protonation at one of the amine nitrogens to form the hydrochloride salt would further alter the local geometry and electronic distribution.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) Analog (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| C-N | 1.38 - 1.44 | - | - |
| N-H | ~1.01 | - | - |
| C-N-C | - | ~118 | - |
| H-N-H | - | ~112 | - |
| C-C-N | - | 119 - 121 | - |
| C-C-C-C | - | - | ~0 |
Note: This data is representative and based on calculations for analogous substituted aniline molecules.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For N4,N4-Dimethylbenzene-1,2,4-triamine, the electron-donating amino groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. DFT studies on similar aniline derivatives have shown that the electronic nature of substituents on the aromatic amine influences these frontier orbitals. acs.org
Table 2: Predicted Frontier Molecular Orbital Energies for an Analogous Aromatic Amine
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 4.40 |
Note: These values are illustrative and derived from general findings for substituted anilines.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
In N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride, the nitrogen atoms of the amino groups would be expected to be regions of high negative potential due to the presence of lone pairs of electrons, making them nucleophilic centers. Conversely, the hydrogen atoms attached to the nitrogens, particularly in the protonated amino group, would exhibit a positive potential, rendering them susceptible to nucleophilic attack. The aromatic ring itself will also show a nuanced potential distribution influenced by the positions of the amine substituents. The electrostatic potential is a useful indicator for understanding intermolecular interactions.
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness, often associated with a larger HOMO-LUMO gap, indicates greater stability.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO. Studies on various organic molecules have demonstrated the utility of these parameters in predicting their chemical behavior. nih.gov
Table 3: Representative Global Quantum Chemical Descriptors
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.05 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.20 |
| Global Electrophilicity Index (ω) | χ2 / 2η | 2.11 |
Note: The values are calculated based on the representative FMO energies in Table 2.
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govnih.gov Similarly, vibrational frequencies from IR spectroscopy can be computed, although they are often scaled to correct for anharmonicity and other systematic errors in the calculations.
For N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride, DFT calculations could predict:
IR frequencies : The vibrational modes corresponding to N-H, C-H, C-N, and C=C stretching and bending would be calculated. For instance, primary amines typically show two N-H stretching bands in the region of 3400-3500 cm-1. libretexts.org
Table 4: Predicted Characteristic IR Frequencies and NMR Chemical Shifts for a Similar Aromatic Amine Structure
| Spectroscopic Data | Predicted Value |
|---|---|
| IR Frequencies (cm-1) | |
| N-H Stretch | 3450, 3360 |
| C-H (aromatic) Stretch | 3100 - 3000 |
| C=C (aromatic) Stretch | 1620 - 1580 |
| C-N Stretch | 1350 - 1250 |
| 1H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | 6.5 - 7.5 |
| N-H Protons | 3.5 - 5.0 |
| N-CH3 Protons | ~2.9 |
| 13C NMR Chemical Shifts (ppm) | |
| Aromatic Carbons | 115 - 150 |
| N-CH3 Carbons | ~40 |
Note: These are generalized predictions for aromatic amines and may vary for the specific molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules. For N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride, MD simulations could provide a wealth of information.
Conformational Dynamics in Solution
Currently, there are no specific studies on the conformational dynamics of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride in solution. Such a study would involve simulating the molecule's behavior in different solvents to understand how its three-dimensional shape changes over time. Key areas of investigation would include the rotation around the bonds connecting the amino and dimethylamino groups to the benzene ring and the influence of the hydrochloride salt on the molecule's flexibility.
Table 1: Potential Parameters for Conformational Dynamics Study
| Parameter | Description |
| Solvent Models | Explicit solvent models (e.g., TIP3P for water) and implicit models could be used to simulate different environments. |
| Force Fields | Appropriate force fields (e.g., AMBER, CHARMM) would need to be selected to accurately model the interatomic interactions. |
| Simulation Time | Nanosecond-scale simulations would likely be necessary to capture the relevant conformational changes. |
| Analysis Metrics | Root-mean-square deviation (RMSD), dihedral angle distributions, and hydrogen bonding analysis would be key metrics. |
Adsorption Behavior at Interfaces
The interaction of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride with surfaces and interfaces is another area ripe for investigation. MD simulations could predict how the molecule adsorbs onto different materials, such as metals, polymers, or biological membranes. This information is crucial for applications ranging from materials science to drug delivery. Research in this area would focus on calculating the binding energy and identifying the key functional groups involved in the adsorption process.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the chemical reactivity of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is essential for its synthesis and potential applications. Computational modeling could be employed to elucidate the mechanisms of reactions in which it participates. By calculating the energies of reactants, products, and transition states, researchers can predict reaction pathways and rates. For instance, the amino groups on the benzene ring are likely sites for various chemical transformations, and modeling could reveal the regioselectivity and stereoselectivity of these reactions.
Prediction of Derivative Properties and Design of Novel Compounds
Computational chemistry offers a powerful platform for the rational design of new molecules with desired properties. Starting from the structure of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride, it is theoretically possible to design a library of derivatives by modifying its functional groups. Quantum mechanics calculations could then be used to predict the properties of these new compounds, such as their electronic properties, reactivity, and potential biological activity. This in silico approach can significantly accelerate the discovery of new materials and therapeutic agents.
Table 2: Hypothetical Derivative Design Strategies
| Modification Site | Potential Modification | Predicted Property Change |
| Amino Groups | Acylation, Alkylation | Altered solubility, electronic properties, and reactivity. |
| Benzene Ring | Introduction of substituents (e.g., halogens, nitro groups) | Modified electronic properties and potential for new interactions. |
| Dimethylamino Group | Replacement with other alkyl groups | Changes in steric hindrance and basicity. |
Applications in Advanced Materials and Organic Synthesis
Role as a Building Block in Complex Organic Molecule Synthesis
The unique trifunctional nature of N4,N4-Dimethylbenzene-1,2,4-triamine, with two primary amines in ortho position and a tertiary amine para to one of them, designates it as a sophisticated building block for organic synthesis. This arrangement allows for the construction of intricate molecular architectures that are foundational to various fields of materials science and chemical engineering.
The ortho-diamine functionality (amine groups at the 1 and 2 positions) of the N4,N4-Dimethylbenzene-1,2,4-triamine core is a key precursor for the synthesis of nitrogen-rich heterocyclic compounds, most notably benzotriazoles. The general synthetic pathway involves the diazotization of the ortho-phenylenediamine moiety, followed by an intramolecular cyclization. This reaction creates the stable five-membered triazole ring fused to the benzene (B151609) ring.
Substituted benzotriazoles are a class of compounds with significant utility, and their synthesis via methods such as the 1,3-dipolar cycloaddition of benzynes with azides provides a modern route to these structures under mild conditions. researchgate.net The presence of the dimethylamino group at the N4 position on the starting triamine allows for the creation of functionalized benzotriazoles with tailored electronic properties, which can serve as valuable synthetic auxiliaries in pharmaceutical and polymer sciences. researchgate.net
The trifunctional amine structure of N4,N4-Dimethylbenzene-1,2,4-triamine makes it an ideal monomer for the synthesis of advanced polymers and porous crystalline frameworks. Its three reactive sites enable the formation of highly cross-linked, two-dimensional (2D) or three-dimensional (3D) networks. These materials are noted for their high porosity, exceptional thermal and chemical stability, and customizable pore environments. researchgate.net
The synthesis of these frameworks typically proceeds through reversible covalent reactions, such as the formation of imine bonds from amine and aldehyde precursors. researchgate.net This dynamic covalent chemistry allows for "error correction" during synthesis, leading to highly ordered and crystalline structures. electrochemsci.org
N4,N4-Dimethylbenzene-1,2,4-triamine can serve as a C3-symmetric building block for creating imine-linked 2D polymers, a class of materials often referred to as Covalent Organic Frameworks (COFs). ekb.eg In a typical synthesis, the triamine monomer is reacted with a difunctional or trifunctional aldehyde linker in a condensation reaction (Schiff base reaction) to form a network of imine (C=N) linkages. ekb.egresearchgate.net
The resulting 2D sheets possess a periodic, porous structure and can exhibit valuable properties such as semiconductivity. The specific characteristics of these polymers can be tuned by selecting different linker molecules. For example, imine-based 2D polymers have been synthesized that show p-type semiconductor behavior, making them suitable for applications in optoelectronics.
Properties of Imine-Based 2D Polymers
| Property | Description | Typical Values / Characteristics |
|---|---|---|
| Structure | Crystalline porous networks built from organic monomers linked by covalent bonds. | Hexagonal or square lattices are common. |
| Linkage | Formation of C=N bonds through condensation of amine and aldehyde monomers. | Highly reversible, allowing for crystalline structures. |
| Stability | Resistance to heat and various chemical environments. | Thermally stable up to 450 °C under nitrogen; stable in organic solvents, water, and acidic/basic solutions. researchgate.net |
| Porosity | Permanent, well-defined micropores or mesopores. | High surface areas are achievable. |
| Applications | Potential uses in molecular separations, gas storage, and electronics. | Demonstrated separation of benzene/cyclohexane mixtures. researchgate.net |
Precursor for Advanced Polymeric Materials and Frameworks
Corrosion Inhibition Mechanisms and Performance in Acidic Media
Aromatic compounds containing nitrogen heteroatoms are widely recognized for their ability to inhibit the corrosion of metals, particularly steels, in acidic environments. mdpi.com The effectiveness of these organic inhibitors is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The N4,N4-Dimethylbenzene-1,2,4-triamine molecule possesses several features that make it a candidate for corrosion inhibition: lone pair electrons on the nitrogen atoms and the π-electron system of the benzene ring, both of which can interact with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net
The inhibition mechanism involves the displacement of water molecules from the metal surface and the creation of a film that blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
The adsorption of an inhibitor onto a metal surface can be described by various adsorption isotherms, which relate the degree of surface coverage (θ) to the concentration of the inhibitor in the solution. The Langmuir adsorption isotherm is commonly used to model this process and assumes the formation of a monolayer of inhibitor on the metal surface with no interaction between the adsorbed molecules. researchgate.netekb.egnih.gov The model is represented by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. ekb.eg
The Frumkin isotherm is a more complex model that accounts for lateral interactions between the adsorbed inhibitor molecules. It provides a more nuanced understanding when intermolecular forces are significant.
Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. jmaterenvironsci.com Two of the most common methods are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS) measures the impedance of the metal-solution interface over a range of frequencies. mdpi.com For an uninhibited corroding system, the Nyquist plot often shows a single semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly. electrochemsci.org This indicates an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. mdpi.com Concurrently, the double-layer capacitance (Cdl) typically decreases as inhibitor molecules adsorb and displace water, reducing the local dielectric constant and/or increasing the thickness of the electrical double layer. researchgate.net
Potentiodynamic Polarization involves scanning the potential of the metal and measuring the resulting current. The resulting Tafel plot provides key parameters, including the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor reduces the corrosion current density. If the inhibitor primarily affects the anodic or cathodic reaction, it is classified accordingly. If it affects both, as is common for many aromatic amines, it is termed a mixed-type inhibitor. electrochemsci.org
While specific experimental data for N4,N4-Dimethylbenzene-1,2,4-triamine hcl is not extensively documented in readily available literature, studies on structurally similar compounds like 1,4-diaminobenzene provide insight into its potential performance. Research on 1,4-diaminobenzene in HCl showed significant inhibition efficiency that increased with concentration. researchgate.net
Illustrative Corrosion Inhibition Data (Based on 1,4-Diaminobenzene in 1M HCl)
Note: This data is for the structurally similar compound 1,4-diaminobenzene and is presented to illustrate the typical performance of an aromatic amine inhibitor as measured by potentiodynamic polarization. researchgate.net
| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE %) |
|---|---|---|
| 0 (Blank) | 1150 | - |
| 0.023 | 415 | 63.9% |
| 0.046 | 326 | 71.7% |
| 0.069 | 217 | 81.1% |
The data illustrates a clear trend where increasing the concentration of the aromatic amine leads to a lower corrosion current and higher protective efficiency, consistent with the formation of a more complete inhibitive layer on the metal surface.
Influence of Molecular Structure on Inhibition Efficiency
The molecular structure of an organic compound is a critical determinant of its efficacy as a corrosion inhibitor. For aromatic amines, several structural features contribute to their ability to protect metallic surfaces from corrosive environments. The presence of a benzene ring allows for π-electron interactions with the d-orbitals of the metal, facilitating adsorption onto the surface. The nitrogen atoms of the amine groups act as active centers for adsorption.
The inhibition efficiency of aromatic amines is influenced by the electron density on the nitrogen atoms and the steric effects of the substituents. Electron-donating groups, such as the dimethylamino group in N4,N4-Dimethylbenzene-1,2,4-triamine, can increase the electron density on the benzene ring and the nitrogen atoms, which generally enhances the adsorption process and, consequently, the inhibition efficiency. The arrangement of the amine groups on the benzene ring also plays a role in the orientation and packing of the inhibitor molecules on the metal surface, which affects the integrity of the protective film. Quantum chemical studies on similar molecules have shown a correlation between molecular properties and inhibition efficiency. nih.govmdpi.comspast.orgnih.govuobaghdad.edu.iq
Table 1: Theoretical Quantum Chemical Parameters for Corrosion Inhibition Potential (Note: This table presents generalized data for aromatic amines and is for illustrative purposes, as specific data for this compound is not available.)
| Parameter | Value | Implication for Corrosion Inhibition |
| EHOMO (Highest Occupied Molecular Orbital Energy) | High | Increased tendency to donate electrons to the metal surface, enhancing adsorption. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Low | Increased ability to accept electrons from the metal's d-orbitals, strengthening the inhibitor-metal bond. |
| ΔE (Energy Gap = ELUMO - EHOMO) | Low | Higher reactivity of the molecule, leading to stronger adsorption. |
| Dipole Moment (μ) | High | Increased polarity, which can influence the adsorption process in aqueous media. |
Development of Fluorescent Carbon Nanomaterials as a Co-doping Reagent
Nitrogen-doped carbon nanomaterials, such as carbon dots, have garnered significant attention due to their unique photoluminescent properties and potential applications in bioimaging, sensing, and catalysis. The synthesis of these materials often involves the use of nitrogen-rich precursors. While there is no specific research detailing the use of N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride for this purpose, its high nitrogen content makes it a plausible candidate as a nitrogen source for the synthesis of nitrogen-doped carbon dots. The presence of both primary and tertiary amine groups could influence the type and distribution of nitrogen doping within the carbon lattice, potentially tuning the optical properties of the resulting nanomaterials.
Applications in Chemo-sensing and Probe Development
The amine groups in N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride can act as binding sites for various analytes, including metal ions. This characteristic suggests its potential use in the development of chemosensors and fluorescent probes. Upon complexation with a target analyte, the electronic properties of the molecule could be altered, leading to a detectable change in its spectroscopic signature, such as a shift in its absorption or fluorescence spectrum. The design of such probes would involve integrating this triamine moiety into a larger fluorophore system. However, the development and characterization of specific chemosensors based on this compound have not been reported in available literature.
Role in Advanced Catalysis Research
Aromatic amines can serve as ligands for the synthesis of metal complexes that exhibit catalytic activity. The nitrogen atoms of the amine groups can coordinate with metal centers, and the electronic and steric properties of the ligand can be tailored to influence the reactivity and selectivity of the catalyst. The tridentate nature of N4,N4-Dimethylbenzene-1,2,4-triamine could allow for the formation of stable metal complexes. These complexes could potentially be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or oxidation processes. As with the other discussed applications, specific research on the catalytic applications of metal complexes derived from this particular triamine is not currently available.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N4,N4-Dimethylbenzene-1,2,4-triamine HCl in laboratory settings?
- Methodological Answer : Follow strict handling guidelines, including:
- Labeling all containers clearly.
- Using engineering controls (e.g., fume hoods) to minimize airborne exposure .
- Providing emergency eyewash stations and showers.
- Prohibiting eating, drinking, or storing food in areas where the compound is handled.
- Implementing thorough decontamination procedures (e.g., washing skin immediately after contact, changing contaminated clothing) .
Q. How is this compound synthesized, and what are common characterization techniques?
- Methodological Answer :
- Synthesis : A typical procedure involves reacting precursor amines with substituted benzaldehydes under reflux conditions in ethanol, followed by catalytic hydrogenation (e.g., using Pd/C) to reduce nitro or azo intermediates .
- Characterization :
- Mass Spectrometry (MS) : Used to confirm molecular ion peaks and fragmentation patterns (e.g., analogous compounds show distinct peaks at m/z values corresponding to dimethylamino and triamine fragments) .
- NMR : H NMR (500 MHz, DMSO-d6) identifies aromatic protons (δ 6.8–8.3 ppm) and dimethylamino groups (δ 2.5–3.5 ppm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance reaction efficiency, as demonstrated in analogous syntheses of triazole derivatives .
- Acid Scavengers : Additives like glacial acetic acid stabilize intermediates during condensation reactions .
- Catalytic Systems : Optimize Pd/C loading (e.g., 10% w/w) and hydrogen pressure to minimize byproducts .
- Example Data : A 92% yield was achieved using tin(II) chloride dihydrate in ethyl acetate under acidic conditions .
Q. What analytical challenges arise in detecting trace impurities or decomposition products of this compound?
- Methodological Answer :
- Matrix Effects : Co-eluting compounds in HPLC or GC-MS can mask impurities. Mitigate via:
- Sample Pre-Treatment : Include a water-wash step after dichloromethane extraction to remove polar interferents .
- Nitrosamine Prevention : Add scavengers like 4-methylbenzene-1,2-diamine to consume residual nitrites, which may form carcinogenic nitrosamines during analysis .
- Stability Studies : Monitor degradation under accelerated conditions (e.g., high humidity, UV exposure) using LC-HRMS to identify breakdown products.
Q. How do electronic and steric effects of the dimethylamino group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Electronic Effects : The dimethylamino group acts as an electron donor, stabilizing charge-transfer intermediates in redox reactions. This is critical in electrochemical studies, where adsorption energies of intermediates (e.g., hydroxyl or oxygen species) dictate catalytic overpotentials .
- Steric Effects : Bulky substituents can hinder access to active sites. Computational modeling (e.g., DFT) predicts adsorption geometries on metal surfaces, aiding in catalyst design .
Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
